Cas no 2228281-61-4 (methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate)

methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate structure
2228281-61-4 structure
商品名:methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate
CAS番号:2228281-61-4
MF:C10H14N2O4
メガワット:226.229162693024
CID:6170288
PubChem ID:165691617

methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate
    • EN300-1740506
    • 2228281-61-4
    • インチ: 1S/C10H14N2O4/c1-6-8(5-12(14)15)9(10(13)16-4)7(2)11(6)3/h5H2,1-4H3
    • InChIKey: VMLWOYHOYUFOIW-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1=C(C)N(C)C(C)=C1C[N+](=O)[O-])=O

計算された属性

  • せいみつぶんしりょう: 226.09535693g/mol
  • どういたいしつりょう: 226.09535693g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 289
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 77Ų

methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1740506-0.05g
methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate
2228281-61-4
0.05g
$1080.0 2023-09-20
Enamine
EN300-1740506-10.0g
methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate
2228281-61-4
10g
$5528.0 2023-06-03
Enamine
EN300-1740506-0.1g
methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate
2228281-61-4
0.1g
$1131.0 2023-09-20
Enamine
EN300-1740506-1.0g
methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate
2228281-61-4
1g
$1286.0 2023-06-03
Enamine
EN300-1740506-10g
methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate
2228281-61-4
10g
$5528.0 2023-09-20
Enamine
EN300-1740506-1g
methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate
2228281-61-4
1g
$1286.0 2023-09-20
Enamine
EN300-1740506-5g
methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate
2228281-61-4
5g
$3728.0 2023-09-20
Enamine
EN300-1740506-0.25g
methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate
2228281-61-4
0.25g
$1183.0 2023-09-20
Enamine
EN300-1740506-2.5g
methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate
2228281-61-4
2.5g
$2520.0 2023-09-20
Enamine
EN300-1740506-5.0g
methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate
2228281-61-4
5g
$3728.0 2023-06-03

methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate 関連文献

methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylateに関する追加情報

Methyl 1,2,5-Trimethyl-4-(Nitromethyl)-1H-Pyrrole-3-Carboxylate: An Overview of a Promising Compound (CAS No. 2228281-61-4)

Methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate (CAS No. 2228281-61-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing a nitrogen atom. The presence of multiple methyl groups and a nitromethyl substituent imparts distinct chemical and biological properties, making it a subject of extensive research.

The pyrrole ring is a fundamental building block in many natural products and synthetic compounds, known for its aromaticity and stability. The trimethyl substitution at positions 1, 2, and 5 enhances the lipophilicity of the molecule, which can influence its bioavailability and cellular uptake. The nitromethyl group at position 4 introduces a strong electron-withdrawing effect, which can modulate the electronic properties of the pyrrole ring and affect its reactivity and biological activity.

Recent studies have explored the potential applications of methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect is attributed to its ability to modulate the NF-κB signaling pathway, a key regulator of inflammation.

Another promising application is in the field of cancer research. Preliminary studies have demonstrated that methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate exhibits cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cells. The mechanism of action appears to involve inducing apoptosis through the activation of caspase enzymes and the disruption of mitochondrial membrane potential.

In addition to its anti-inflammatory and anticancer properties, this compound has also shown potential as an antiviral agent. Research has indicated that it can inhibit the replication of several RNA viruses, including influenza A virus and dengue virus. The antiviral activity is thought to be mediated by its ability to interfere with viral RNA synthesis and protein expression.

The synthesis of methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate involves several steps, starting with the formation of a substituted pyrrole ring followed by functional group modifications. One common synthetic route involves the condensation of a suitable aldehyde with an amine to form an imine intermediate, which is then cyclized under acidic conditions to form the pyrrole ring. Subsequent steps include methylation reactions and the introduction of the nitromethyl group.

The physicochemical properties of methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate have been extensively characterized. It is a solid at room temperature with a melting point ranging from 90°C to 95°C. The compound is moderately soluble in organic solvents such as methanol and dichloromethane but has limited solubility in water. Its molecular weight is approximately 267 g/mol.

In terms of safety and handling, methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate should be stored in a cool, dry place away from direct sunlight and sources of heat. It is recommended to handle this compound with appropriate personal protective equipment (PPE) such as gloves and goggles to prevent skin contact and inhalation.

Future research on methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate will likely focus on optimizing its pharmacological properties for therapeutic applications. This includes enhancing its bioavailability through prodrug strategies or formulation development. Additionally, further in vivo studies are needed to evaluate its efficacy and safety in animal models before advancing to clinical trials.

In conclusion, methyl 1,2,5-trimethyl-4-(nitromethyl)-1H-pyrrole-3-carboxylate (CAS No. 2228281-61-4) represents a promising compound with diverse biological activities that warrant further investigation. Its unique structural features make it an attractive candidate for drug development in multiple therapeutic areas.

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